1-(7-Methylthieno[2,3-c]pyridin-3-yl)ethanone
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Overview
Description
Ketone, methyl 7-methylthieno[2,3-c]pyridin-3-yl (8CI) is a chemical compound with the molecular formula C10H9NOS and a molar mass of 191.25 g/mol It is characterized by a thienopyridine structure, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ketone, methyl 7-methylthieno[2,3-c]pyridin-3-yl (8CI) typically involves the construction of the thienopyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a thiophene ring and a pyridine ring can be subjected to cyclization reactions using reagents such as phosphorus oxychloride or polyphosphoric acid .
Industrial Production Methods
In an industrial setting, the production of Ketone, methyl 7-methylthieno[2,3-c]pyridin-3-yl (8CI) may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ketone, methyl 7-methylthieno[2,3-c]pyridin-3-yl (8CI) can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted thienopyridine derivatives.
Scientific Research Applications
Ketone, methyl 7-methylthieno[2,3-c]pyridin-3-yl (8CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ketone, methyl 7-methylthieno[2,3-c]pyridin-3-yl (8CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ketone, methyl thieno[2,3-c]pyridin-3-yl: Similar structure but lacks the methyl group at the 7-position.
Ketone, ethyl 7-methylthieno[2,3-c]pyridin-3-yl: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Ketone, methyl 7-methylthieno[2,3-c]pyridin-3-yl (8CI) is unique due to the presence of the methyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in its interactions with molecular targets and its overall properties compared to similar compounds .
Properties
Molecular Formula |
C10H9NOS |
---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
1-(7-methylthieno[2,3-c]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H9NOS/c1-6-10-8(3-4-11-6)9(5-13-10)7(2)12/h3-5H,1-2H3 |
InChI Key |
GYGRHILDDGGNQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1SC=C2C(=O)C |
Origin of Product |
United States |
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